1-Amino-3-ethyl-2,4-dimethylpentan-3-OL is an organic compound notable for its unique structure and potential applications in various scientific fields. It is classified as an amino alcohol, which contains both an amino group and a hydroxyl group. The compound's molecular formula is and it has a molecular weight of approximately 185.31 g/mol. This compound is particularly interesting due to its structural features, which include a branched alkane backbone with an amino group attached to the third carbon atom.
This compound can be sourced from various chemical databases and literature, including PubChem and BenchChem, which provide information on its synthesis, properties, and potential applications. It falls under the category of amino alcohols, which are compounds that contain both an amino group () and a hydroxyl group (). These compounds are often used in pharmaceuticals and organic synthesis due to their reactivity and ability to form hydrogen bonds.
The synthesis of 1-amino-3-ethyl-2,4-dimethylpentan-3-OL typically involves several steps:
The reaction conditions must be carefully controlled to optimize yield and purity. Common solvents include ethanol or methanol, and reactions may need to be conducted under reflux conditions for several hours depending on the reactivity of the starting materials.
The molecular structure of 1-amino-3-ethyl-2,4-dimethylpentan-3-OL features:
The structural representation can be described using InChI keys and SMILES notation:
InChI=1S/C11H23N/c1-5(2)11(7(3)8)9(4)10/h5,7,9-10,11H,1-4,6,8
CC(C)(C)C(CC)N
1-Amino-3-ethyl-2,4-dimethylpentan-3-OL can participate in various chemical reactions:
The reactivity of this compound is influenced by both the amino and hydroxyl groups, allowing for diverse synthetic pathways in organic chemistry.
The mechanism of action for 1-amino-3-ethyl-2,4-dimethylpentan-3-OL involves its interaction with biological systems. It is believed to modulate neurotransmitter activity due to its amino group, which can influence synaptic transmission.
Research indicates that compounds with similar structures often interact with receptors in the central nervous system, potentially leading to stimulatory effects on cognitive functions.
1-Amino-3-ethyl-2,4-dimethylpentan-3-OL is expected to have the following physical properties:
The compound is soluble in polar solvents due to its hydroxyl group but may exhibit limited solubility in non-polar solvents. Its stability under various pH conditions makes it suitable for different applications in research.
1-Amino-3-ethyl-2,4-dimethylpentan-3-OL has several potential applications:
CAS No.: 122547-72-2
CAS No.: 92292-84-7
CAS No.: 189217-59-2
CAS No.: 19193-50-1
CAS No.: 11042-30-1
CAS No.: 4377-76-8